Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate

NMDA receptor glycine binding site QSAR

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate (CAS 65751-97-5) is a densely functionalized indole-2-carboxylate derivative characterized by a benzyloxy group at the C4 position, a methyl substituent at C6, and an ethyl ester at C2. This substitution pattern distinguishes it from simpler indole-2-carboxylates and confers distinct physicochemical and reactivity properties relevant to medicinal chemistry and organic synthesis.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
CAS No. 65751-97-5
Cat. No. B1324378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
CAS65751-97-5
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C
InChIInChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3
InChIKeyRPNOVLRYIWAXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate (CAS 65751-97-5): Core Structural and Synthetic Profile for Procurement Decisions


Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate (CAS 65751-97-5) is a densely functionalized indole-2-carboxylate derivative characterized by a benzyloxy group at the C4 position, a methyl substituent at C6, and an ethyl ester at C2 [1]. This substitution pattern distinguishes it from simpler indole-2-carboxylates and confers distinct physicochemical and reactivity properties relevant to medicinal chemistry and organic synthesis. As an indole-based building block, it participates in transformations typical of the indole nucleus while offering orthogonal handles—namely, the benzyl ether (cleavable under hydrogenolysis) and the ester (saponifiable to the carboxylic acid)—for sequential derivatization [2]. The compound is commercially available in high purity (≥98%) , making it suitable for demanding research applications where batch-to-batch consistency is critical.

Why Generic Indole-2-carboxylates Cannot Substitute for Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate in Critical Research Workflows


Indiscriminate substitution of one indole-2-carboxylate for another in medicinal chemistry or process development introduces uncontrolled variability that can derail SAR studies, invalidate patent claims, or compromise synthetic routes. The specific combination of a C4 benzyloxy ether, a C6 methyl, and a C2 ethyl ester in the target compound creates a unique steric and electronic environment that cannot be replicated by analogs lacking these groups or bearing alternative substituents [1]. For example, the C4 benzyloxy group provides a temporary protecting group that is orthogonal to the C2 ester, enabling selective deprotection sequences; this orthogonality is absent in C4-hydroxy or C4-methoxy analogs. Furthermore, QSAR studies on related indole-2-carboxylates demonstrate that substituent lipophilicity and electron-donating character directly modulate receptor binding affinity [2]. Therefore, using a generic or underivatized indole-2-carboxylate in place of this compound would alter key physicochemical properties—logP, polar surface area, and metabolic stability—leading to irreproducible biological results and wasted resources.

Quantitative Differentiation Evidence: Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate vs. Structural Analogs


Glycine Site Antagonism: Lipophilicity-Driven Potency Modulation Compared to Less Lipophilic Analogs

In a series of indole-2-carboxylates evaluated as antagonists of the strychnine-insensitive glycine binding site, QSAR analysis revealed that pKi values decrease with increasing lipophilicity (quantified as ClogP) and steric bulk of substituents on the C3 side chain [1]. While the target compound lacks the C3 side chain evaluated in that study, the principle that substituents modulating lipophilicity directly impact target engagement is class‑transferable. The target compound's C4 benzyloxy group contributes substantially to overall lipophilicity (predicted ClogP ≈ 4.5–5.5) compared to a C4‑unsubstituted or C4‑methoxy analog (ClogP ≈ 2.5–3.5). Consequently, for applications where reduced glycine site affinity is desirable—such as probe compounds requiring NMDA receptor selectivity profiling—the target compound offers a tunable, higher‑lipophilicity starting point, whereas a less lipophilic analog (e.g., ethyl 6‑methyl‑1H‑indole‑2‑carboxylate) would exhibit higher potency and potentially greater off‑target NMDA‑mediated effects.

NMDA receptor glycine binding site QSAR neuroprotection

CB1 Receptor Ligand Development: C4-Benzyloxy as a Critical Scaffold for Aminoalkyl Indole Optimization

The C4 benzyloxy group serves as a key precursor for generating 4‑alkyloxy‑aminoalkyl indoles, a class of compounds with demonstrated affinity for the CB1 receptor [1]. In a study using 4‑benzyloxyindole as the starting material, the benzyl group was removed by hydrogenolysis, and the resulting free 4‑hydroxyindole was alkylated with various alkyl bromides to yield a library of 4‑alkyloxy derivatives. Several of these derivatives, such as compound 3h, exhibited Ki = 127 nM at CB1 [1]. The target compound—ethyl 4‑(benzyloxy)‑6‑methyl‑1H‑indole‑2‑carboxylate—incorporates both the C4 benzyloxy handle and an additional C6 methyl substituent. The C6 methyl is not present in the benchmark starting material (4‑benzyloxyindole), and literature suggests that 6‑substitution can enhance metabolic stability and modulate CB1 binding kinetics [2]. Therefore, this compound provides an entry point to a novel sub‑series of 4‑alkyloxy‑6‑methyl‑aminoalkyl indoles, enabling exploration of SAR at the C6 position—a structural feature absent in the widely used 4‑benzyloxyindole (CAS 20289‑26‑3).

cannabinoid receptor CB1 agonist aminoalkyl indole structure‑activity relationship

Orthogonal Protecting Group Strategy: Benzyloxy Ether vs. Methoxy Ether in Multi‑Step Synthesis

The C4 benzyloxy group functions as a protecting group that can be selectively cleaved by hydrogenolysis (H₂, Pd/C) without affecting the C2 ethyl ester, which is stable under these conditions [1]. In contrast, a C4 methoxy group (as in ethyl 4‑methoxy‑6‑methyl‑1H‑indole‑2‑carboxylate) cannot be removed under neutral hydrogenolysis; demethylation requires harsh acidic or Lewis acid conditions (e.g., BBr₃, AlCl₃) that may also hydrolyze the C2 ester [2]. This orthogonality is quantitatively demonstrated in reported synthetic sequences: hydrogenation of 4‑benzyloxy‑2‑ethoxycarbonylindole proceeds quantitatively (>95% yield) to the 4‑hydroxy derivative, with no detectable cleavage of the ester [1]. The ability to unmask the C4 hydroxyl group while preserving the ester at C2 enables a chemoselective diversification pathway that is not feasible with methoxy‑protected analogs.

protecting group orthogonal synthesis hydrogenolysis indole functionalization

Metabolic Stability Advantage: 6‑Methyl Substitution vs. Unsubstituted Indole Core

The C6 methyl group on the indole nucleus is a well‑established structural feature that enhances metabolic stability by blocking the major site of CYP‑mediated oxidation [1]. In a comparative study of indole‑containing compounds, 6‑methyl substitution reduced intrinsic clearance in human liver microsomes by approximately 50–70% relative to the unsubstituted analog [2]. The target compound incorporates this C6 methyl, whereas many commercially available 4‑benzyloxyindole‑2‑carboxylates lack any substitution at C6 (e.g., methyl 4‑benzyloxy‑1H‑indole‑2‑carboxylate, CAS 107351‑64‑4). For researchers designing compounds intended for in vivo studies, the presence of the C6 methyl in the target compound translates to a longer half‑life and improved oral bioavailability potential, reducing the need for extensive metabolic stabilization efforts at later stages.

metabolic stability CYP450 microsomal clearance drug design

High‑Value Application Scenarios for Ethyl 4‑(benzyloxy)‑6‑methyl‑1H‑indole‑2‑carboxylate Based on Quantitative Differentiation Evidence


Scaffold for CB1 Receptor Ligand Optimization with 6‑Substituent SAR Exploration

Researchers pursuing cannabinoid receptor modulators can use this compound as a starting material to synthesize a focused library of 4‑alkyloxy‑6‑methyl‑aminoalkyl indoles. The C6 methyl provides a handle to probe steric and electronic effects at a position not accessible from the standard 4‑benzyloxyindole precursor [1]. Following hydrogenolytic cleavage of the benzyl group, the resulting 4‑hydroxy intermediate can be alkylated with diverse electrophiles, and the C2 ester can be reduced or amidated to introduce the aminoalkyl side chain. This divergent synthetic strategy enables parallel exploration of C4 alkoxy chain length and C6 substitution effects on CB1 affinity and selectivity [2].

Synthesis of HIV‑1 Reverse Transcriptase Inhibitor Intermediates

Patents covering indole‑based inhibitors of HIV reverse transcriptase (e.g., US‑8680120‑B2) disclose 4‑substituted indole‑2‑carboxylates as key intermediates [3]. The target compound's substitution pattern—specifically the C4 benzyloxy and C6 methyl—aligns with the core structure of several exemplified inhibitors. Its use in a convergent synthesis can shorten the route to advanced intermediates, as the benzyl group can be retained until a late‑stage deprotection step, minimizing the number of transformations requiring protecting group exchanges [1].

Glycine Site Antagonist Probe Design for Neuropharmacology

For neuropharmacology groups studying NMDA receptor function, this compound offers a lipophilic indole‑2‑carboxylate framework that can be elaborated into glycine site antagonists with tailored potency. The QSAR‑guided understanding that increased lipophilicity correlates with reduced binding affinity [4] allows researchers to intentionally dial down NMDA‑mediated effects, creating chemical probes with greater selectivity for other targets. The C2 ester serves as a convenient handle for introducing solubilizing groups or for conversion to the carboxylic acid pharmacophore.

Orthogonal Protecting Group Strategy in Complex Natural Product Synthesis

In total synthesis campaigns requiring sequential deprotection of multiple hydroxyl groups, the benzyloxy ether provides a predictable cleavage step orthogonal to silyl, acetal, and ester protecting groups [1]. The target compound's C4 benzyloxy group can be removed under neutral hydrogenolysis conditions that leave acid‑labile and base‑labile groups intact, a capability not shared by methoxy‑protected analogs [5]. This orthogonality is particularly valuable in the synthesis of polyoxygenated indole alkaloids and their analogs.

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